6-(4-Chlorophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine
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Overview
Description
6-(4-Chlorophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b][1,2,4]triazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the 4-chlorophenyl and diphenyl groups in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-aminobenzonitrile to form an intermediate, which is then cyclized with diphenylamine under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-(4-Chlorophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Known for its antifungal and antibacterial properties.
1,3,4-Oxadiazole: Exhibits a wide range of biological activities, including anticancer and anti-inflammatory effects.
1,2,3-Triazole: Used in click chemistry and has applications in drug discovery.
Uniqueness
6-(4-Chlorophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the 4-chlorophenyl group enhances its potential as an enzyme inhibitor, while the diphenyl groups contribute to its stability and lipophilicity.
Properties
CAS No. |
58431-82-6 |
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Molecular Formula |
C23H15ClN4 |
Molecular Weight |
382.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine |
InChI |
InChI=1S/C23H15ClN4/c24-19-13-11-16(12-14-19)20-15-28-23(25-20)26-21(17-7-3-1-4-8-17)22(27-28)18-9-5-2-6-10-18/h1-15H |
InChI Key |
WJBVDYNCRPGZGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC(=CN3N=C2C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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